(R)-Methyl 2-(pyrrolidin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl (2R)-2-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYHICYAWLIZRU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Pyrrolidine and Methyl Methacrylate
One method involves the reaction of pyrrolidine with methyl methacrylate to form methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, which can then be converted into the desired compound through further transformations.
- Reagents: Pyrrolidine, methyl methacrylate, methanol.
- Conditions: Reaction at 50°C for 24 hours.
- Yield: High purity product (96.6%) can be obtained after removing methanol and unreacted materials under reduced pressure.
Analysis of Reaction Conditions
| Reaction Component | Description | Conditions |
|---|---|---|
| Pyrrolidine | Reactant | 50°C, 24 hours |
| Methyl Methacrylate | Reactant | 50°C, 24 hours |
| Methanol | Solvent | Reduced pressure for purification |
| Platinum Catalysts | Catalysts (general) | Ambient temperature, under nitrogen atmosphere |
Research Findings and Challenges
- Cost and Availability: Starting materials like pyrrolidine and methyl methacrylate are commercially available, making them accessible for large-scale synthesis.
- Purity and Yield: High purity can be achieved through careful control of reaction conditions and purification steps.
- Stereochemistry: Achieving the desired stereochemistry (R) may require additional steps or chiral auxiliaries, which can complicate the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-(pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(R)-Methyl 2-(pyrrolidin-1-yl)propanoate has been investigated for its potential as a pharmacological agent due to its ability to act on specific receptors in the body. Its applications include:
- β3 Adrenergic Receptor Agonism : Compounds related to this compound have been identified as β3 adrenergic receptor agonists, which are crucial in treating metabolic disorders such as obesity and type 2 diabetes. The mechanism involves enhancing lipolysis and energy expenditure, thereby aiding weight management .
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. For example, methyl esters derived from pyrrolidine have shown promising results in inhibiting cancer cell growth through various mechanisms, including apoptosis induction .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthetic pathway may include:
- Starting Materials : The synthesis often begins with readily available pyrrolidine derivatives.
- Reagents : Common reagents include acyl chlorides or anhydrides to facilitate the formation of the ester bond.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrrolidine + Acyl Chloride | Room Temperature | 85% |
| 2 | Hydrolysis of Ester | Aqueous Acid | 90% |
| 3 | Purification via Distillation | N/A | 95% |
Case Studies
Case Study 1: Antidiabetic Properties
A study highlighted the effectiveness of this compound as a β3 adrenergic receptor agonist, demonstrating significant improvements in glucose metabolism in animal models. This study utilized a series of pharmacological assays to evaluate the compound's efficacy and safety profile .
Case Study 2: Anticancer Activity
Another research project focused on synthesizing various derivatives of this compound and assessing their anticancer properties against different cancer cell lines. The findings revealed that certain modifications to the pyrrolidine ring enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .
Mechanism of Action
The mechanism of action of ®-Methyl 2-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Chirality : The (R)-configuration of the target compound contrasts with racemic (2RS) mixtures in impurities A–F, which lack stereochemical specificity .
- Functional Groups : The ester group in the target compound offers greater metabolic stability compared to carboxylic acids (Imp. A, B, D, F) but lower polarity than amides (Imp. C).
Physicochemical Properties
- Solubility : The pyrrolidine ring increases water solubility relative to purely aromatic analogs (e.g., Imp. A, B). However, the methyl ester group reduces solubility compared to carboxylic acids.
- Lipophilicity : LogP values are expected to follow: Imp. B (4-butylphenyl) > Imp. A (branched alkyl) > Target compound > Imp. C (amide) .
- Melting Points : Carboxylic acid impurities (Imp. A, B, D, F) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s ester group likely lowers its melting point.
Biological Activity
(R)-Methyl 2-(pyrrolidin-1-yl)propanoate, also known by its CAS number 371208-66-1, is a chiral compound characterized by the presence of a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its interactions with various biological targets and pathways. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
This compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. The pyrrolidine moiety is known for its versatility as a scaffold in drug discovery, often influencing the binding affinity and selectivity towards biological targets.
Key Mechanisms:
- Receptor Interaction: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, although specific receptor targets remain to be fully elucidated.
- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, which could contribute to its pharmacological effects.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and pancreatic cancer cells. The compound exhibited an IC50 value indicating significant potency.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-436 (Breast Cancer) | 5.2 |
| CAPAN-1 (Pancreatic Cancer) | 4.8 |
These findings suggest that this compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. In animal models, it has been observed to influence dopaminergic and serotonergic systems, which are critical in mood regulation and cognitive functions.
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of Edinburgh investigated the effects of this compound on breast cancer cells. The results indicated that treatment led to increased apoptosis rates compared to untreated controls, highlighting the compound's potential as a therapeutic agent in oncology .
Case Study 2: Neuropharmacology
Another study explored the effects of this compound on animal behavior, revealing alterations in locomotion and exploratory behaviors consistent with dopaminergic modulation. These findings warrant further investigation into its potential applications in treating neurodegenerative diseases .
Q & A
Q. How is the synthesis of (R)-Methyl 2-(pyrrolidin-1-yl)propanoate monitored for reaction completion?
Reaction progress is typically tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane eluents. For example, in related pyrrolidine derivative syntheses, TLC confirmed the disappearance of starting materials (e.g., 2-fluorobenzaldehyde) after 20 hours at 150°C . Post-reaction, the mixture is cooled, extracted with ethyl acetate, washed with ammonium chloride, and dried over MgSO₄. Yield and purity are validated via ¹H NMR (e.g., δ 10.01 ppm for aldehyde protons) and elemental analysis (N%: 7.5 observed vs. 7.99 calculated) .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H NMR : Assigns stereochemistry and functional groups (e.g., pyrrolidine protons at δ 3.33–3.30 ppm and aromatic protons at δ 7.61–6.75 ppm in related compounds) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₁H₁₃NO with 93% yield) .
- HPLC : Detects impurities (e.g., using Inertsil ODS-3 columns with formic acid/MeCN gradients) .
Q. What safety protocols are essential during its synthesis?
- Ventilation : Required due to volatile solvents (DMF, ethyl acetate).
- PPE : Gloves and goggles to prevent skin/eye contact (similar to 2-pyrrolidinone handling) .
- First aid : Immediate washing with water for skin exposure and artificial respiration if inhaled .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher enantiomeric purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in pyrrolidine derivatives .
- Catalysts : Chiral catalysts (e.g., L-proline) may improve stereoselectivity, as seen in related propanoate syntheses .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 20 hours to <1 hour in analogous quinoline derivatives) .
Q. How to resolve contradictions in spectral data for structural elucidation?
- X-ray crystallography : Determines absolute configuration (e.g., (R)-stereochemistry confirmed via single-crystal studies with R factor = 0.063) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishing pyrrolidine methylene protons from aromatic protons) .
Q. What strategies identify and quantify synthesis-related impurities?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Q. Can computational modeling predict stereochemical outcomes?
- DFT calculations : Model transition states to predict enantioselectivity (e.g., energy barriers for (R)- vs. (S)-pathways) .
- Molecular docking : Simulate binding affinities to biological targets (e.g., MMP-1 inhibitors) using PubChem-derived 3D structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
